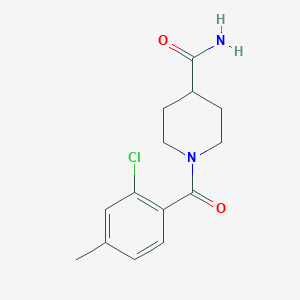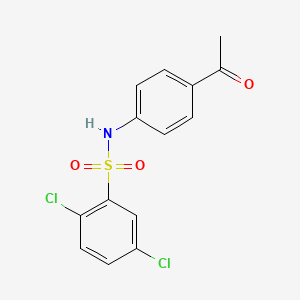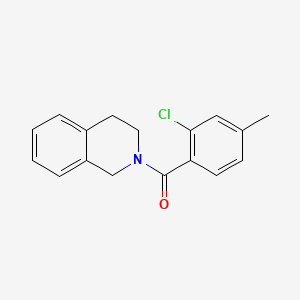![molecular formula C16H21ClN2 B5721211 2-(2-chlorophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B5721211.png)
2-(2-chlorophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-chlorophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane, commonly known as CDT, is a bicyclic compound that has been extensively studied for its potential pharmaceutical applications. It belongs to the class of tricyclic antidepressants and exhibits potent antidepressant and anxiolytic properties. CDT has been found to be effective in treating depression, anxiety, and other related mood disorders.
作用机制
The exact mechanism of action of CDT is not fully understood. However, it is believed to act by inhibiting the reuptake of neurotransmitters such as serotonin, norepinephrine, and dopamine. This leads to increased levels of these neurotransmitters in the brain, which is thought to be responsible for the antidepressant and anxiolytic effects of CDT.
Biochemical and Physiological Effects:
CDT has been found to have a number of biochemical and physiological effects. It has been shown to increase the levels of neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain. This leads to an increase in mood, motivation, and overall well-being. CDT has also been found to have a number of other effects, such as reducing inflammation and oxidative stress, and improving cognitive function.
实验室实验的优点和局限性
CDT has a number of advantages for lab experiments. It is relatively easy to synthesize, and there are a number of different methods available for its preparation. The compound is also stable and can be stored for long periods of time without significant degradation. However, there are also some limitations to using CDT in lab experiments. For example, it can be difficult to obtain pure samples of the compound, and it can be toxic at high doses.
未来方向
There are a number of potential future directions for research on CDT. One area of interest is in developing new and more efficient synthesis methods for the compound. Another area of interest is in exploring the potential therapeutic applications of CDT for other mood disorders, such as bipolar disorder and schizophrenia. Additionally, more research is needed to fully understand the mechanism of action of CDT and to identify any potential side effects or limitations of its use.
合成方法
The synthesis of CDT involves the reaction of 2-chlorobenzylamine with 2,4-pentanedione in the presence of sodium hydroxide and acetic acid. The resulting product is then subjected to a series of cyclization reactions to obtain the final product. The synthesis of CDT is a complex process that requires careful control of reaction conditions and purification steps to obtain a high yield of pure product.
科学研究应用
CDT has been extensively studied for its potential therapeutic applications. It has been found to be effective in treating depression, anxiety, and other related mood disorders. The compound exhibits potent antidepressant and anxiolytic properties and has been shown to be effective in both animal models and human clinical trials.
属性
IUPAC Name |
2-(2-chlorophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.13,7]decane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN2/c1-15-7-16(2)10-18(8-15)14(19(9-15)11-16)12-5-3-4-6-13(12)17/h3-6,14H,7-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBGJXRSRJXZUQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3(CN(C1)C(N(C2)C3)C4=CC=CC=C4Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{[3-(acetyloxy)benzoyl]amino}benzoic acid](/img/structure/B5721138.png)
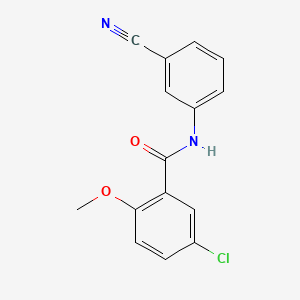

![4-isobutyl-N-[3-(methylthio)phenyl]benzenesulfonamide](/img/structure/B5721160.png)
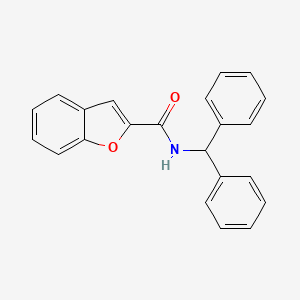
![1-[2-(benzylthio)benzoyl]azepane](/img/structure/B5721170.png)
![methyl 2-({3-[(4-chlorophenyl)thio]propanoyl}amino)benzoate](/img/structure/B5721175.png)
![N'-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methylene]-3-methyl-2-thiophenecarbohydrazide](/img/structure/B5721177.png)
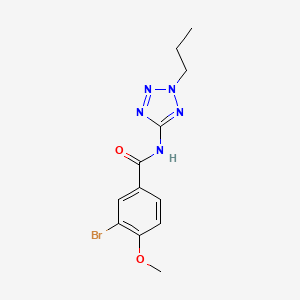
![1-(4-pyridinyl)ethanone O-{[7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}oxime](/img/structure/B5721189.png)
![6-bromo-2-methyl-N'-(4-methylbenzylidene)imidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B5721214.png)
